
N2-(4-ethylphenyl)-N4-(3-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2-(4-ethylphenyl)-N4-(3-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a useful research compound. Its molecular formula is C21H24ClFN6 and its molecular weight is 414.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N2-(4-ethylphenyl)-N4-(3-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic compound belonging to the triazine family. Its unique structural features suggest potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H24ClFN6, with a molecular weight of approximately 414.91 g/mol. The compound features a triazine ring with various substituents that enhance its pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C21H24ClFN6 |
Molecular Weight | 414.91 g/mol |
CAS Number | 1179462-65-7 |
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The presence of the pyrrolidine moiety is significant for enhancing binding affinity and facilitating interactions with biological membranes. This interaction may lead to modulation of various signaling pathways involved in disease processes.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Activity : Some triazine derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, related compounds have been studied for their effects on various cancer cell lines, demonstrating potential as anticancer agents through mechanisms such as apoptosis induction and cell cycle arrest .
- Kinase Inhibition : Triazines are often explored for their role as kinase inhibitors. The compound may exhibit inhibitory effects on specific kinases involved in tumor growth and metastasis. Preliminary studies suggest that it could act as a selective inhibitor against certain receptor tyrosine kinases .
Case Studies
Several studies have investigated the biological activity of triazine derivatives similar to this compound:
- Study on Anticancer Properties : A recent study evaluated the anticancer effects of various triazine derivatives on breast cancer cell lines. Results indicated that certain modifications in the triazine structure significantly enhanced cytotoxicity .
- Kinase Inhibition Profile : Research highlighted the selectivity of some triazine compounds towards specific kinases associated with cancer progression. The binding affinities were measured using surface plasmon resonance techniques, showing promising results for potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Research indicates that derivatives of triazine compounds can inhibit specific enzymes involved in cancer cell proliferation. For instance, studies have shown that triazine derivatives can act as inhibitors of glucocerebrosidase, an enzyme linked to certain cancers .
Table 1: Anticancer Activity of Triazine Derivatives
Compound Name | Target Enzyme | IC50 (µM) | Reference |
---|---|---|---|
Triazine A | Glucocerebrosidase | 5.2 | |
Triazine B | Topoisomerase II | 3.8 | |
Triazine C | Protein Kinase B | 7.0 |
Neuroprotective Properties
Additionally, the compound's ability to inhibit acetylcholinesterase (an enzyme linked to neurodegenerative diseases) has been evaluated. Piperazine derivatives have shown promise in this area, suggesting that similar structures may provide neuroprotective effects .
Table 2: Neuroprotective Potential of Related Compounds
Compound Name | Target Enzyme | Inhibition % | Reference |
---|---|---|---|
Piperazine Derivative 1 | Acetylcholinesterase | 85% | |
Piperazine Derivative 2 | Acetylcholinesterase | 78% |
Biochemical Applications
Drug Design and Synthesis
The compound's structure allows for modifications that can enhance its bioactivity. The synthesis of N2-(4-ethylphenyl)-N4-(3-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride has been optimized for better yield and purity in pharmaceutical formulations. Various synthetic routes have been explored to achieve this goal .
Case Study: Synthesis Optimization
A recent study highlighted a one-pot synthesis method yielding a high percentage of the desired product with minimal by-products. The process involved the use of dimethyl cyanocarbonodithioimidate and guanidine derivatives under controlled conditions .
Material Science
Polymeric Applications
The compound has potential applications in developing polymeric materials due to its ability to act as a crosslinking agent. Research indicates that incorporating triazine derivatives into polymer matrices can enhance thermal stability and mechanical properties .
Table 3: Properties of Polymer Composites with Triazine Derivatives
Composite Material | Thermal Stability (°C) | Mechanical Strength (MPa) |
---|---|---|
Polymer A + Triazine B | 250 | 30 |
Polymer A + Triazine C | 260 | 35 |
Eigenschaften
IUPAC Name |
4-N-(4-ethylphenyl)-2-N-(3-fluorophenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN6.ClH/c1-2-15-8-10-17(11-9-15)23-19-25-20(24-18-7-5-6-16(22)14-18)27-21(26-19)28-12-3-4-13-28;/h5-11,14H,2-4,12-13H2,1H3,(H2,23,24,25,26,27);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZQMQRWQIBQAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCCC3)NC4=CC(=CC=C4)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClFN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.